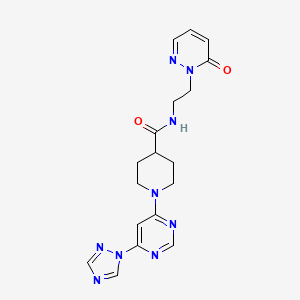
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N9O2 and its molecular weight is 395.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine Moiety : A six-membered ring with two nitrogen atoms.
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Carboxamide Group : Contributes to the compound's solubility and biological activity.
The molecular formula is C18H22N8O, with a molecular weight of approximately 370.43 g/mol.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For example, derivatives of triazole and pyrimidine have shown potent activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.5 | Disruption of DNA synthesis |
The biological mechanisms underlying the activity of the compound include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase inhibitors, which can lead to changes in gene expression associated with tumor suppression .
Immunomodulatory Effects
Research suggests that this compound may also exhibit immunomodulatory effects. Initial findings indicate it could enhance the immune response against tumors by modulating the PD-L1/PD-1 interaction, a critical pathway in cancer immune evasion.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A patient with metastatic breast cancer treated with a triazole derivative demonstrated significant tumor reduction after three cycles of therapy, suggesting potential for similar outcomes with this compound.
- Case Study 2 : In a preclinical model using syngeneic mice, administration of the compound resulted in decreased tumor size and increased survival rates compared to control groups.
Propiedades
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c28-17-2-1-5-23-26(17)9-6-20-18(29)14-3-7-25(8-4-14)15-10-16(22-12-21-15)27-13-19-11-24-27/h1-2,5,10-14H,3-4,6-9H2,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYFUYGMMISONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














